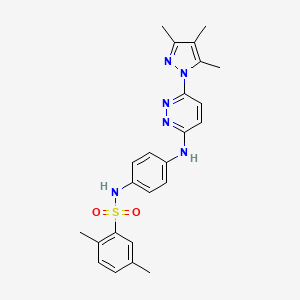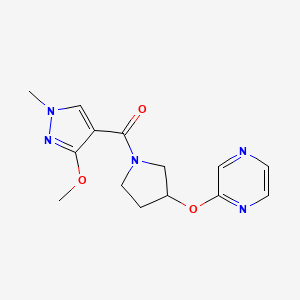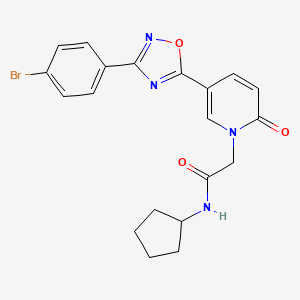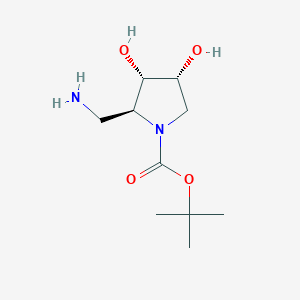![molecular formula C19H17N7OS B2373731 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034289-54-6](/img/structure/B2373731.png)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” is part of a series of 2,3-dihydroimidazo[2,1-b]thiazoles that have been synthesized and evaluated for their anticancer properties . These compounds act as dual kinase inhibitors of IGF1R and EGFR .
Synthesis Analysis
The synthesis of these compounds involves understanding the structure-activity relationship . Key modifications were performed to improve drug-like properties of the series . A 2-oxa-6-azaspiro[3.3]heptane moiety was incorporated as a bioisosteric replacement of morpholine on the dihydroimidazo[2,1-b]thiazole scaffold .Molecular Structure Analysis
The molecular structure of these compounds is complex, with a 2-oxa-6-azaspiro[3.3]heptane moiety incorporated as a bioisosteric replacement of morpholine on the dihydroimidazo[2,1-b]thiazole scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 2-aminothiazoles with α-halocarbonyl compounds .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
The compound’s structural features suggest potential antitubercular properties. Researchers have investigated its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). In vitro studies have demonstrated promising activity, particularly when compared to existing drugs. Further research is needed to explore its mechanism of action and optimize its potency .
Neglected Tropical Diseases (NTDs)
Beyond TB, this compound has shown interesting activity against neglected tropical diseases (NTDs). Specifically, it exhibits superior efficacy against Chagas disease, caused by Trypanosoma cruzi. N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide could potentially serve as a lead compound for developing novel treatments for NTDs .
Anticancer Potential
While not extensively studied, the compound’s unique structure warrants exploration in the field of oncology. Researchers have synthesized related thiazoles with promising antitumor and cytotoxic activity. Investigating its effects on cancer cell lines, particularly prostate cancer, could reveal its potential as an anticancer agent .
Antimicrobial Applications
Considering its heterocyclic scaffold, this compound may exhibit broad-spectrum antimicrobial properties. Researchers should explore its activity against bacterial and fungal pathogens. Its stability and pharmacokinetic profile could make it a valuable addition to the arsenal of antimicrobial agents .
Analgesic and Anti-Inflammatory Effects
Although speculative, the compound’s structural motifs suggest possible analgesic and anti-inflammatory properties. Investigating its interactions with relevant targets (e.g., cyclooxygenases) could shed light on its therapeutic potential in pain management and inflammation .
Antioxidant and Enzyme Inhibition
The presence of imidazole and thiazole moieties hints at antioxidant activity. Researchers could explore its ability to scavenge free radicals and protect against oxidative stress. Additionally, assessing its inhibition of enzymes (e.g., carbonic anhydrase, cholinesterase) may reveal further therapeutic applications .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS/c1-11-9-12(2)26-18(20-11)23-16(24-26)17(27)21-14-6-4-3-5-13(14)15-10-25-7-8-28-19(25)22-15/h3-6,9-10H,7-8H2,1-2H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUINCUUQBVKNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B2373650.png)
![Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B2373651.png)


![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B2373654.png)






